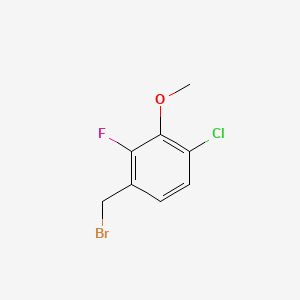

4-Chloro-2-fluoro-3-methoxybenzyl bromide

Vue d'ensemble

Description

4-Chloro-2-fluoro-3-methoxybenzyl bromide (CFMB) is a halogenated organic compound that is used in industrial and research settings. It is a colorless, hygroscopic liquid that is soluble in most organic solvents. CFMB is primarily used as a reagent for the synthesis of other organic compounds and has been used in numerous scientific research applications.

Applications De Recherche Scientifique

Synthesis and Use in Oligoribonucleotide Production

- Application : The 4-methoxybenzyl group, which is structurally related to 4-Chloro-2-fluoro-3-methoxybenzyl bromide, has been used in the synthesis of oligoribonucleotides. This method involves the direct introduction of the 4-methoxybenzyl group to the 2′-hydroxyl group of adenosine, facilitating oligoribonucleotide synthesis via the phosphotriester approach. The group is later removed rapidly from the oligoribonucleotides for characterization (Takaku & Kamaike, 1982).

Radiopharmaceutical Applications

- Application : Derivatives of 4-Chloro-2-fluoro-3-methoxybenzyl bromide, like 2-[18F]fluoro-4-methoxybenzyl bromide, have been used in asymmetric synthesis of fluorinated α-amino acids. These acids are integral in developing radiotracers for positron emission tomography (PET), a crucial diagnostic tool in medical imaging. The synthesis procedures developed for these derivatives demonstrate their potential in radiopharmaceutical applications (Zaitsev et al., 2002).

Role in Protecting Groups for Alcohol Synthesis

- Application : The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, closely related to 4-Chloro-2-fluoro-3-methoxybenzyl bromide, serves as a new benzyl ether-type protecting group for alcohols. Introduced by means of benzyl bromide, this group is compatible with oxidizing conditions and can be removed under specific desilylation conditions, highlighting its utility in organic synthesis (Crich, Li, & Shirai, 2009).

Anti-Plasmodial Activity

- Application : Compounds synthesized from derivatives of 4-Chloro-2-fluoro-3-methoxybenzyl bromide, such as (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide, have shown notable antiplasmodial activities. These findings suggest potential applications in developing treatments against Plasmodium falciparum, the parasite responsible for malaria (Hadanu et al., 2010).

Mécanisme D'action

Target of Action

Benzyl bromides are generally known to be involved in various organic synthesis reactions, acting as alkylating agents .

Mode of Action

4-Chloro-2-fluoro-3-methoxybenzyl bromide, like other benzyl bromides, is likely to act as an alkylating agent . Alkylating agents can donate an alkyl group to its target. In the case of 4-Chloro-2-fluoro-3-methoxybenzyl bromide, the benzyl group (attached to the bromine atom) could potentially be donated to its target .

Biochemical Pathways

Benzyl bromides are often used in organic synthesis, including the protection of hydroxyl groups . They can participate in reactions such as Friedel Crafts acylation followed by a Clemmensen Reduction .

Result of Action

As an alkylating agent, it could potentially alter the function of its target molecules by adding an alkyl group .

Action Environment

The action, efficacy, and stability of 4-Chloro-2-fluoro-3-methoxybenzyl bromide can be influenced by various environmental factors. These precautions suggest that the compound’s action and stability could be affected by factors such as temperature, light, and air exposure .

Propriétés

IUPAC Name |

1-(bromomethyl)-4-chloro-2-fluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO/c1-12-8-6(10)3-2-5(4-9)7(8)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWKNVCWOPRAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-fluoro-3-methoxybenzyl bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid](/img/structure/B1453695.png)

![2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione](/img/structure/B1453700.png)

![3,5-Dimethyl-4-[(3-methylphenyl)methoxy]benzaldehyde](/img/structure/B1453701.png)

![2-[(3-Pyridinylmethyl)amino]isonicotinic acid](/img/structure/B1453704.png)

![{1-[3-(Trifluoromethyl)phenyl]cyclohexyl}methanamine](/img/structure/B1453707.png)

![4-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1453710.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1453717.png)